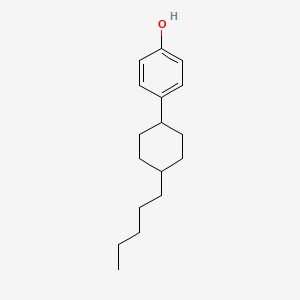4-(trans-4-Pentylcyclohexyl)phenol
CAS No.: 66227-40-5; 82575-69-7
Cat. No.: VC6444972
Molecular Formula: C17H26O
Molecular Weight: 246.394
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66227-40-5; 82575-69-7 |
|---|---|
| Molecular Formula | C17H26O |
| Molecular Weight | 246.394 |
| IUPAC Name | 4-(4-pentylcyclohexyl)phenol |
| Standard InChI | InChI=1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15,18H,2-9H2,1H3 |
| Standard InChI Key | QRAZRBGYBYIGRL-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)O |
Introduction
The compound’s crystalline form and white appearance make it suitable for controlled industrial applications . Its moderate pKa (10.21) suggests weak acidity, typical of phenolic derivatives .
Structural and Spectroscopic Analysis
Molecular Architecture
The molecule comprises a phenol group () attached to a trans-4-pentylcyclohexane ring. The trans configuration ensures minimal steric hindrance, enhancing thermal stability.
SMILES Notation
InChIKey
QRAZRBGYBYIGRL-UHFFFAOYSA-N
Synthesis and Industrial Production
| Supplier | Location | Contact Information |
|---|---|---|
| Yantai Liquid Crystal Materials | China | yangli@ytderun.com |
| Energy Chemical | China | sales8178@energy-chemical.com |
| Fisher Scientific | United States | N/A (Research-grade supplier) |
Applications and Functional Utility
Antioxidant Additives
The phenolic hydroxyl group confers radical-scavenging properties, making it valuable in:
-
Polymer Stabilization: Prevents oxidative degradation in plastics.
-
Lubricant Formulations: Enhances thermal stability in industrial oils.
Liquid Crystal Precursors
The compound’s rigid cyclohexyl-phenol structure aligns with mesogenic properties, aiding in liquid crystal display (LCD) manufacturing .
Market Dynamics and Economic Outlook
Demand Drivers
Growth in the global monophenol market, projected to expand at a CAGR of 4.2% (2023–2030), fuels demand for specialty derivatives like 4-(trans-4-Pentylcyclohexyl)phenol.
Cost Analysis
Production costs are influenced by:
-
Raw material prices (e.g., cyclohexane, pentyl halides).
-
Regulatory compliance (e.g., REACH, OSHA).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume